Compound Description: 8FB-PTP is a potent and selective A2 adenosine receptor antagonist. [] It exhibits high affinity for A2 receptors with a Ki value of 0.074 nM and displays a 28-fold selectivity for A2 over A1 receptors. [] 8FB-PTP effectively antagonizes the vasorelaxation of bovine coronary arteries induced by 5'-N-ethyl-carboxamidoadenosine (NECA) and inhibits NECA-induced platelet aggregation in rabbits. []
Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [, ] It exhibits robust activity in augmenting cyclic nucleotide signaling pathways in the brain, making it a promising therapeutic candidate for cognitive disorders. [, ]
Compound Description: Compound 20 is a potent and selective PDE2A inhibitor. [] It exhibits robust in vivo efficacy in increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuating MK-801-induced episodic memory deficits. []
Relevance: Compound 20 belongs to the pyrazolo[1,5-a]pyrimidine class, the same as the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The similar scaffold and the shared focus on PDE2A inhibition suggest that these compounds might share a common binding site or mechanism of action within the PDE2A enzyme. []
Compound Description: These compounds are a series of pyrazole derivatives used as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines. [] These intermediates highlight a key step in the synthetic pathway for generating structurally diverse pyrazolo[1,5-a]pyrimidines, which allows for the exploration of structure-activity relationships.
Relevance: This series of compounds serves as a direct precursor to a subset of pyrazolo[1,5-a]pyrimidines, the same class as the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] The use of these intermediates in synthesizing related pyrazolo[1,5-a]pyrimidines underscores the structural similarities and potential shared synthetic pathways with the target compound.
Compound Description: This series represents a novel set of pyrazolo[1,5-a]pyrimidine derivatives. []
Relevance: This series exemplifies the structural diversity achievable within the pyrazolo[1,5-a]pyrimidine scaffold, to which the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also belongs. [] This diversity allows for the fine-tuning of physicochemical properties and biological activities within this chemical class.
Compound Description: SCH 58261 is a potent and selective A2A adenosine receptor antagonist. [, , , , , , , ] It has been widely used to investigate the role of A2A receptors in various physiological and pathological conditions, including cardiovascular regulation, neurodegeneration, and inflammation.
Compound Description: This compound is a potent and selective A2 adenosine receptor antagonist. []
Relevance: This triazolopyrimidine derivative exhibits close structural similarity to SCH 58261 and, like the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, possesses the furan-substituted pyrazole moiety. [] This recurring structural element emphasizes its significance as a potential pharmacophore in modulating adenosine receptor activity.
Compound Description: CGS 15943 is a non-xanthine A2 adenosine receptor antagonist. [, , ] It exhibits moderate affinity for A2 receptors but demonstrates weaker antagonist activity compared to 8FB-PTP. []
Relevance: CGS 15943, a triazoloquinazoline derivative, shares the 2-furyl group substitution with the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] While their core heterocyclic systems differ, the presence of this shared substituent suggests a possible role for the 2-furyl group in their interactions with biological targets, highlighting a potential common structural feature that might influence their pharmacological profiles.
Compound Description: This compound is an A2 adenosine receptor antagonist. []
Relevance: This triazolotriazine derivative, along with CGS 15943 and the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, exemplifies the diversity of heterocyclic scaffolds explored in search of non-xanthine A2 adenosine receptor antagonists. [] These findings suggest that the furan-substituted pyrazole moiety, a key feature of the target compound, might be a promising pharmacophore for interacting with A2 adenosine receptors.
N-(2,2-Dichloro-1-cyanoethenyl)carboxamides
Compound Description: These compounds are intermediates used in the synthesis of pyrazolo[1,5-a][1,3,5]triazines. [] They play a crucial role in constructing the triazine ring of the target structures, showcasing a key step in the synthesis of these heterocycles.
Relevance: While not directly yielding the pyrazolo[1,5-a]pyrimidine core of the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, these intermediates highlight a related synthetic strategy for building fused heterocyclic systems. [] The use of these intermediates in synthesizing structurally similar compounds suggests potential overlaps in synthetic methodologies and emphasizes the versatility of heterocyclic chemistry in drug discovery.
Compound Description: This compound serves as a key intermediate in the synthesis of oxazolo[4,5-d]pyrimidine derivatives. []
Relevance: While not directly related to the pyrazolo[1,5-a]pyrimidine scaffold of the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, this intermediate underscores the exploration of diverse heterocyclic systems, particularly oxazolo[4,5-d]pyrimidines, in the search for novel bioactive molecules. [] This highlights the breadth of chemical space being investigated for potential therapeutic applications.
Compound Description: BTH4 represents a novel class of adenosine receptor antagonists discovered through screening libraries of heterocyclic derivatives. []
Relevance: This compound, along with the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, emphasizes the exploration of diverse chemical structures in the search for effective adenosine receptor modulators. [] The identification of BTH4 through screening suggests that alternative scaffolds hold potential for developing novel therapeutic agents targeting adenosine receptors.
Compound Description: [3H]MRE 3008F20 is a tritiated form of a potent and selective A3 adenosine receptor antagonist, MRE 3008F20. [] It exhibits high affinity for human A3 receptors with a KD value of 0.80 nM and demonstrates significant selectivity over other adenosine receptor subtypes. []
Compound Description: This compound is a selective adenosine A3 receptor antagonist. []
Relevance: This compound, like [3H]MRE 3008F20, highlights the use of the 2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure in designing A3 adenosine receptor antagonists. [] The structural similarity between this compound, [3H]MRE 3008F20, and the target compound, N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, suggests the possibility of common pharmacophoric elements within this chemical class and further underscores the significance of the 2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.